6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

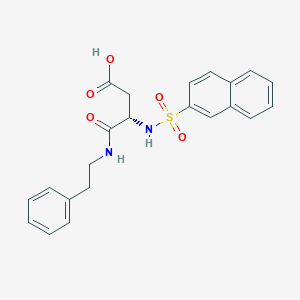

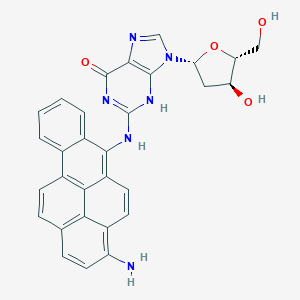

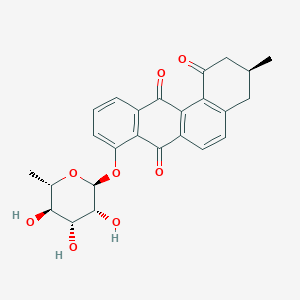

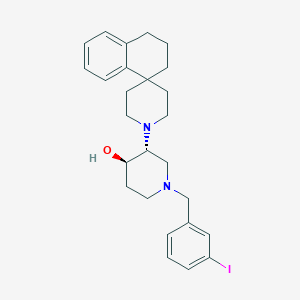

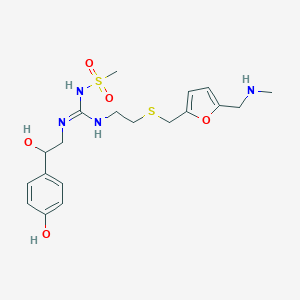

6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene (dG-N2-BP) is a DNA adduct that is formed when benzo(a)pyrene (BP) reacts with deoxyguanosine (dG) in DNA. BP is a carcinogenic polycyclic aromatic hydrocarbon (PAH) that is found in tobacco smoke, charred food, and polluted air. The formation of dG-N2-BP adducts is a critical step in the carcinogenic process of BP, as they can cause mutations in the DNA that lead to cancer.

Mechanism Of Action

The formation of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can lead to DNA damage and mutations through several mechanisms. One mechanism involves the distortion of the DNA helix, which can interfere with DNA replication and transcription. Another mechanism involves the mispairing of nucleotides during DNA synthesis, which can result in point mutations or frameshift mutations. The exact mechanisms by which 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts induce mutations are still being investigated.

Biochemical And Physiological Effects

The presence of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts in DNA can have various biochemical and physiological effects. These adducts can interfere with DNA repair mechanisms, which can lead to the accumulation of further mutations and genomic instability. Additionally, 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can affect gene expression and protein function, which can have downstream effects on cellular processes such as cell cycle regulation and apoptosis.

Advantages And Limitations For Lab Experiments

The use of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts in laboratory experiments has several advantages and limitations. One advantage is that these adducts can be used to study the mutagenic potential of environmental carcinogens in a controlled setting. Additionally, 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can be used as biomarkers of exposure to BP and other PAHs, which can help in the identification and prevention of cancer risk. However, the synthesis and purification of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can be technically challenging, and the use of these adducts in vivo may not fully capture the complexity of carcinogenesis in humans.

Future Directions

There are several future directions for research on 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts. One direction is to investigate the repair mechanisms that remove these adducts from DNA, as defects in these mechanisms can lead to increased cancer risk. Another direction is to examine the mutagenic potential of specific 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts, as different adducts may have different effects on DNA replication and transcription. Additionally, future research could explore the use of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts as biomarkers of exposure to environmental carcinogens in human populations.

Synthesis Methods

The synthesis of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can be achieved by reacting BP with dG in the presence of a suitable catalyst. The reaction can be carried out in vitro using synthetic oligonucleotides or in vivo using cultured cells or animal models. The resulting adducts can be purified and characterized using various analytical techniques, such as mass spectrometry and NMR spectroscopy.

Scientific Research Applications

The study of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts has important implications for understanding the molecular mechanisms of carcinogenesis. By examining the formation, repair, and mutagenic potential of these adducts, researchers can gain insights into the ways in which environmental carcinogens damage DNA and contribute to cancer development. Additionally, 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can serve as biomarkers of exposure to BP and other PAHs, which can help in the identification and prevention of cancer risk.

properties

CAS RN |

149635-27-8 |

|---|---|

Product Name |

6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene |

Molecular Formula |

C30H24N6O4 |

Molecular Weight |

532.5 g/mol |

IUPAC Name |

2-[(3-aminobenzo[a]pyren-6-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C30H24N6O4/c31-20-10-6-14-5-7-16-15-3-1-2-4-17(15)26(19-9-8-18(20)24(14)25(16)19)33-30-34-28-27(29(39)35-30)32-13-36(28)23-11-21(38)22(12-37)40-23/h1-10,13,21-23,37-38H,11-12,31H2,(H2,33,34,35,39)/t21-,22+,23+/m0/s1 |

InChI Key |

SEXALPSLOUSOAV-YTFSRNRJSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)NC4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C8=CC=CC=C84)N)CO)O |

SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C8=CC=CC=C84)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC(=NC3=O)NC4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C8=CC=CC=C84)N)CO)O |

synonyms |

6-(deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)

![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)